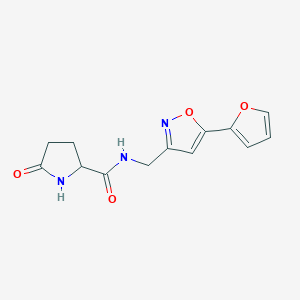

N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-5-oxopyrrolidine-2-carboxamide

Description

N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-5-oxopyrrolidine-2-carboxamide is a heterocyclic compound featuring a 5-membered isoxazole core substituted with a furan-2-yl group at the 5-position and a pyrrolidine-2-carboxamide moiety at the 3-position via a methylene linker. This compound’s structural complexity suggests possible applications in medicinal chemistry, particularly in targeting enzymes or receptors where heterocyclic scaffolds are critical .

Properties

IUPAC Name |

N-[[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl]-5-oxopyrrolidine-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O4/c17-12-4-3-9(15-12)13(18)14-7-8-6-11(20-16-8)10-2-1-5-19-10/h1-2,5-6,9H,3-4,7H2,(H,14,18)(H,15,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPVAEMFGTPMQKA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC1C(=O)NCC2=NOC(=C2)C3=CC=CO3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-5-oxopyrrolidine-2-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the isoxazole ring, followed by the introduction of the furan ring, and finally the formation of the pyrrolidine ring. The reaction conditions often involve the use of catalysts, specific temperature controls, and solvents to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-5-oxopyrrolidine-2-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its biological activity.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a more saturated compound.

Scientific Research Applications

N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-5-oxopyrrolidine-2-carboxamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use as a drug candidate for treating various diseases.

Industry: The compound is used in the development of new materials and as a precursor for the synthesis of other industrially relevant chemicals.

Mechanism of Action

The mechanism by which N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-5-oxopyrrolidine-2-carboxamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, and modulate their activity. This interaction can lead to changes in cellular signaling pathways and ultimately affect various biological processes.

Comparison with Similar Compounds

Comparison :

- Both compounds share a furan substituent, which could enhance π-π stacking interactions in enzyme binding pockets. However, the pyrrolidone-carboxamide group in the target compound may improve solubility over LMM11’s sulfamoylbenzamide .

Thiadiazole Derivatives (1-(4-Fluorophenyl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide)

Compound : Features a 1,3,4-thiadiazole core (two nitrogen atoms, one sulfur) with a 4-fluorophenyl group and pyrrolidone-carboxamide.

Key Features :

- Heterocycle : Thiadiazole’s sulfur atom increases lipophilicity compared to isoxazole.

- Substituents : Fluorophenyl group enhances electronegativity; isopropyl group may sterically hinder interactions.

Comparison :

- Both share pyrrolidone-carboxamide motifs, suggesting similar hydrogen-bonding capacity. The absence of fluorine in the target compound may reduce toxicity risks .

Isoxazole-Based Analogues (4-(5-(pyridin-2-yl)isoxazol-3-yl)-N-(pyridin-3-ylmethyl)aniline)

Compound : Contains a pyridyl-substituted isoxazole and an aniline group.

Key Features :

Comparison :

- The target compound’s furan substituent may reduce basicity compared to pyridyl groups, affecting target selectivity.

- The pyrrolidone-carboxamide linker in the target compound could enhance conformational rigidity compared to the flexible aniline group .

Furan-Containing Pharmaceutical Compounds (Ranitidine Derivatives)

Examples :

- Ranitidine amino alcohol hemifumarate: Contains a dimethylaminomethyl-furan moiety.

- N-{2-[({5-[(dimethylamino)methyl]furan-2-yl}methyl)sulphanyl]ethyl}-2-nitroacetamide: Features a furan-thioether linkage .

Comparison :

- Unlike ranitidine’s nitroacetamide group, the target compound’s pyrrolidone-carboxamide may avoid nitro-reduction metabolic pathways .

Structural and Functional Comparison Table

Biological Activity

N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-5-oxopyrrolidine-2-carboxamide is a compound of interest due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article reviews the synthesis, biological activity, structure-activity relationships, and relevant case studies associated with this compound.

1. Synthesis

The compound can be synthesized through various chemical pathways involving the reaction of isoxazole derivatives with pyrrolidine and carboxylic acid functionalities. The synthesis typically involves the formation of the isoxazole ring followed by the introduction of the furan moiety and subsequent functionalization to yield the final product.

2.1 Anticancer Activity

Recent studies have indicated that derivatives of 5-oxopyrrolidine exhibit significant anticancer properties. Specifically, compounds similar to this compound have been tested against various cancer cell lines, including A549 human lung adenocarcinoma cells.

Key Findings:

- The compound demonstrated cytotoxic effects at a concentration of 100 µM over 24 hours, with viability assays (MTT assay) showing reduced cell viability compared to control treatments like cisplatin .

- Structure-dependent activity was observed, where modifications in the substituents influenced the potency against cancer cells. For instance, compounds with free amino groups exhibited enhanced anticancer activity .

| Compound | Cell Line | IC50 (µM) | Notes |

|---|---|---|---|

| N-(furan-isoxazole) | A549 | 100 | Significant cytotoxicity observed |

| Bis hydrazone derivative | A549 | 20 | Highest activity among tested compounds |

2.2 Antimicrobial Activity

The antimicrobial properties of this compound have also been explored, particularly against multidrug-resistant strains of bacteria.

Key Findings:

- The compound exhibited selective antimicrobial activity against resistant strains of Staphylococcus aureus, including those resistant to linezolid and tedizolid .

- Testing against other pathogens such as Klebsiella pneumoniae and Pseudomonas aeruginosa revealed promising results, suggesting potential for further development as an antimicrobial agent .

| Pathogen | Minimum Inhibitory Concentration (MIC) | Notes |

|---|---|---|

| MRSA | 32 µg/mL | Effective against resistant strains |

| E. coli | 16 µg/mL | Moderate activity observed |

3. Structure-Activity Relationship (SAR)

The biological activity of this compound is heavily influenced by its structural components:

- Furan and Isoxazole Rings : These heterocycles contribute to both anticancer and antimicrobial activities.

- Pyrrolidine Backbone : Modifications in this region can enhance bioactivity.

- Functional Groups : The presence of amino or carboxylic acid groups has been linked to increased potency.

4. Case Studies

Several studies have reported on the biological efficacy of related compounds:

- Study on Anticancer Properties : A recent investigation into various 5-substituted oxopyrrolidine derivatives showed that specific substitutions could lead to enhanced cytotoxicity against A549 cells, providing insights into optimal structural configurations for drug development .

- Antimicrobial Efficacy : Another study highlighted the effectiveness of similar compounds against multidrug-resistant pathogens, emphasizing their potential as new therapeutic agents in combating antibiotic resistance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.